1-Ethynyl-4-methoxy-2-(trifluoromethyl)benzene
CAS No.: 2229518-36-7
Cat. No.: VC6456435
Molecular Formula: C10H7F3O
Molecular Weight: 200.16
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2229518-36-7 |
---|---|
Molecular Formula | C10H7F3O |
Molecular Weight | 200.16 |
IUPAC Name | 1-ethynyl-4-methoxy-2-(trifluoromethyl)benzene |
Standard InChI | InChI=1S/C10H7F3O/c1-3-7-4-5-8(14-2)6-9(7)10(11,12)13/h1,4-6H,2H3 |
Standard InChI Key | NYFPQFXBAOKMQV-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)C#C)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a benzene core with three substituents:
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Ethynyl group (-C≡CH) at position 1, providing a rigid, linear geometry and enabling participation in coupling reactions.
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Methoxy group (-OCH₃) at position 4, donating electron density through resonance.
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Trifluoromethyl group (-CF₃) at position 2, withdrawing electron density inductively.
This juxtaposition creates a polarized aromatic system, with the methoxy group enhancing nucleophilic aromatic substitution (NAS) reactivity at ortho/para positions, while the -CF₃ group stabilizes intermediates in electrophilic reactions .
Experimental and Predicted Properties
While direct measurements for this compound are unavailable, properties are inferred from analogous structures (Table 1):
Table 1: Comparative Physicochemical Properties
The lower molecular weight compared to reflects the absence of a nitro group. The ethynyl moiety likely reduces symmetry, lowering melting points relative to nitro analogues .
Synthetic Methodologies
Sonogashira Coupling
The ethynyl group is typically introduced via Sonogashira cross-coupling, as demonstrated in the synthesis of 2-((3,5-bis(trifluoromethyl)phenyl)ethynyl)quinoline-3-carbaldehyde . A plausible route for the target compound involves:
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Halogenation: Bromination of 4-methoxy-2-(trifluoromethyl)benzene at position 1.
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Coupling: Reaction with trimethylsilylacetylene (TMSA) under Pd(PPh₃)₄/CuI catalysis:
Yields >80% are achievable under optimized conditions (60–80°C, 12–24 h) .
Alternative Pathways
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Direct Alkynylation: Using ethynylmagnesium bromide on a pre-functionalized benzene derivative.
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Protection-Deprotection Strategies: Sequential introduction of -OCH₃ and -CF₃ groups to avoid side reactions.
Reactivity and Functionalization
Electrophilic Aromatic Substitution (EAS)
The methoxy group directs incoming electrophiles to the para position (relative to itself), but the -CF₃ group deactivates the ring, favoring harsh conditions:
Nitration occurs predominantly at position 5 due to the -CF₃ group’s meta-directing effect.
Cycloaddition Reactions
The ethynyl group participates in [3+2] cycloadditions with azides to form triazoles:
This reactivity is exploited in click chemistry for bioconjugation .
Applications in Scientific Research
Pharmaceutical Intermediates
The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a candidate for:
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Kinase Inhibitors: As seen in furo[3,4-b]quinoline derivatives .
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Anticancer Agents: Ethynyl groups enable conjugation to targeting moieties.
Materials Science
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Liquid Crystals: The rigid ethynyl spacer and polar -CF₃ group promote mesophase formation.
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Polymer Backbones: Incorporation into conjugated polymers for organic electronics.
Future Directions
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Catalytic Asymmetric Modifications: Developing enantioselective routes to chiral derivatives.
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Supramolecular Chemistry: Exploiting ethynyl-CF₃ interactions for self-assembly.
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In Vivo Studies: Evaluating pharmacokinetics of drug candidates derived from this scaffold.
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